molecular formula C10H15N3O3S2 B2924308 Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-67-8

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2924308
CAS No.: 392317-67-8
M. Wt: 289.37
InChI Key: WQCHEDFJKVGVTN-UHFFFAOYSA-N
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Description

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a butyramido group (-NHCOC₃H₇) and at position 2 with a thioether-linked ethyl acetate moiety. This structure combines lipophilic (butyramido) and ester functionalities, making it a candidate for bioactivity studies, particularly in anticancer research. Its synthesis typically involves sequential reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol, followed by acylation with butyryl chloride and alkylation with ethyl bromoacetate .

Properties

IUPAC Name

ethyl 2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-3-5-7(14)11-9-12-13-10(18-9)17-6-8(15)16-4-2/h3-6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCHEDFJKVGVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 5-butyramido-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Aromatic vs. Aliphatic Amido Groups
  • Ethyl 2-((5-Benzamido-1,3,4-thiadiazol-2-yl)thio)acetate (5a–n) :

    • Substituent: Benzamido (aromatic) group.
    • Activity: Compounds 5c, 5f, and 5h showed potent antiproliferative effects against SKOV-3 (ovarian) and HL-60 (leukemia) cell lines, with IC₅₀ values <10 µM .
    • Mechanism: Aromatic groups may enhance π-π stacking with cellular targets, improving binding affinity.
  • Ethyl 2-((5-Butyramido-1,3,4-thiadiazol-2-yl)thio)acetate: Substituent: Butyramido (aliphatic) group.
Electron-Donating/Withdrawing Groups
  • Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) :

    • Substituent: 4-Methoxybenzamido (electron-donating).
    • Activity: Moderate cytotoxicity; methoxy groups may reduce metabolic stability due to increased susceptibility to oxidation .
  • Ethyl 2-((5-(4-Fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate :

    • Substituent: 4-Fluorobenzamido (electron-withdrawing).
    • Impact: Fluorine’s electronegativity could improve resistance to enzymatic degradation, extending half-life .

Thioether Linkage Modifications

Ethyl Ester vs. Other Esters
  • Ethyl 2-((5-Isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate: Structure: Replaces thioether with an amino-oxoacetate chain.
  • Methyl 2-(2-Acetamido-1,3-thiazol-4-yl)acetate :

    • Core Heterocycle: Thiazole instead of thiadiazole.
    • Impact: Thiazole’s lower aromaticity may reduce planarity, affecting interactions with flat binding sites (e.g., DNA intercalation) .

Physicochemical and Pharmacokinetic Comparisons

Property Ethyl 2-((5-Butyramido)-...)Acetate Ethyl 2-((5-Benzamido)-...)Acetate
Molecular Weight ~315 g/mol ~343 g/mol
logP (Predicted) 2.8 2.3
Water Solubility Low (<1 mg/mL) Moderate (~5 mg/mL)
Metabolic Stability Higher (resists oxidation) Lower (susceptible to CYP450)

Biological Activity

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound classified under the thiadiazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms. They exhibit a range of biological activities, including:

  • Antimicrobial properties : Effective against various bacterial and fungal strains.
  • Anticancer effects : Potential to inhibit the growth of cancer cells.
  • Anti-inflammatory actions : Ability to reduce inflammation in various biological systems.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound disrupts cell membrane integrity in microorganisms, leading to cell lysis. This mechanism is crucial in its application as an antimicrobial agent.
  • Anticancer Activity : It may inhibit key enzymes involved in cell proliferation, promoting apoptosis in cancer cells. Studies have indicated its effectiveness against certain cancer cell lines.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various applications:

  • Antimicrobial Efficacy :
    • A study evaluated its activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
    • Fungal strains tested included Candida albicans, where the compound exhibited promising antifungal properties.
  • Anticancer Potential :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound reduced cell viability significantly compared to control groups.
    • Mechanistic studies suggested that it induces apoptosis through the activation of caspases.

Comparative Analysis with Similar Compounds

To contextualize its activity, a comparison with similar thiadiazole derivatives is essential:

Compound NameStructureBiological Activity
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfideStructureAntimicrobial and anticancer
1,3,4-Thiadiazole derivativesStructureDiverse biological properties including anti-inflammatory

This compound is distinguished by its specific substitution pattern which enhances its reactivity and biological activity compared to other derivatives.

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